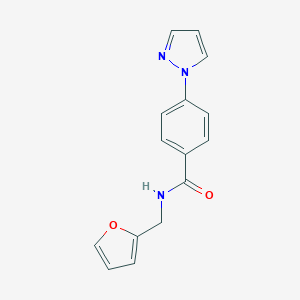![molecular formula C19H25N3O4 B230143 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane, also known as SNAP-7941, is a chemical compound that is widely used in scientific research. It is a selective inhibitor of the dopamine transporter (DAT) and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane selectively binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is believed to be responsible for the therapeutic effects of 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane in various neurological disorders.
Biochemical and Physiological Effects:
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the striatum, a brain region involved in the regulation of movement and reward. It has also been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in the regulation of attention and impulse control.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane in lab experiments is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate dopamine levels in specific brain regions, which can be useful for studying the role of dopamine in various neurological disorders. However, one of the limitations of using 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane is its relatively short half-life, which can make it difficult to maintain stable dopamine levels over extended periods of time.
Future Directions
There are a number of future directions for research on 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the investigation of the potential therapeutic applications of 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane in the treatment of various neurological disorders. Finally, the development of new methods for delivering 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane to specific brain regions could also be an area of future research.
Synthesis Methods
The synthesis of 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 1-azepanecarboxylic acid with 1-(2-nitrophenyl) piperidin-3-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
properties
Molecular Formula |
C19H25N3O4 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-(2-nitrobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25N3O4/c23-18(20-11-5-1-2-6-12-20)15-8-7-13-21(14-15)19(24)16-9-3-4-10-17(16)22(25)26/h3-4,9-10,15H,1-2,5-8,11-14H2 |
InChI Key |
JSVAKABNKQIUQO-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
solubility |
53 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)



![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)